molecular formula C14H13BrO B107916 1-(4-Bromophenyl)-1-phenylethanol CAS No. 15832-69-6

1-(4-Bromophenyl)-1-phenylethanol

Cat. No.: B107916
CAS No.: 15832-69-6
M. Wt: 277.16 g/mol
InChI Key: MSJPHIFIUXSDAB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1-phenylethanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1-phenylethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 4-bromobenzophenone in the presence of a suitable solvent like diethyl ether. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.

Major Products Formed:

    Oxidation: 4-bromobenzophenone.

    Reduction: 1-(4-Bromophenyl)-1-phenylethane.

    Substitution: 1-(4-Methoxyphenyl)-1-phenylethanol or 1-(4-Cyanophenyl)-1-phenylethanol.

Scientific Research Applications

1-(4-Bromophenyl)-1-phenylethanol has been extensively studied for its applications in various scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-1-phenylethanol exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Bromophenyl)-1-phenylethanol can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-1-phenylethanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    1-(4-Methoxyphenyl)-1-phenylethanol:

    1-(4-Cyanophenyl)-1-phenylethanol: The presence of a cyano group introduces different electronic effects and reactivity.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis

Properties

IUPAC Name

1-(4-bromophenyl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-14(16,11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJPHIFIUXSDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of (4-bromophenyl)phenyl methanone (0.750 g, 2.87 mmol) in anhydrous THF (25.00 mL) was added solution of methylmagnesium bromide in THF (3.00 M, 1.91 mL) via a syringe at −78° C. The resulting mixture was stirred for 2 hours at −78° C. The reaction was quenched with 10 mL of a saturated aqueous NH4Cl solution at −78° C. and allowed to warm to rt. The product was extracted with EtOAc (2×) and brine (2×). The aqueous layer was back-extracted with DCM several times. The organic layers were combined, dried, filtered and concentrated in vacuo to give the product which was used for next step without any further purification. 1H NMR (400 MHz, CDCl3): δ 1.90 (3H, s) 7.19-7.33 (5H, m) 7.33-7.43 (4H, m).
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0.75 g
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25 mL
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1.91 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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